molecular formula C10H10ClN3O B1334614 1-Isopropyl-1H-1,2,3-benzotriazole-5-carbonyl chloride CAS No. 679806-67-8

1-Isopropyl-1H-1,2,3-benzotriazole-5-carbonyl chloride

Cat. No. B1334614
M. Wt: 223.66 g/mol
InChI Key: ZNJHENRZPYCHJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-1H-1,2,3-benzotriazole-5-carbonyl chloride is a member of benzotriazoles . It is a versatile chemical compound extensively used in scientific research due to its diverse applications and unique properties.


Molecular Structure Analysis

The molecular formula of 1-Isopropyl-1H-1,2,3-benzotriazole-5-carbonyl chloride is C10H10ClN3O . The InChI code is InChI=1S/C10H10ClN3O/c1-6(2)14-9-4-3-7(10(11)15)5-8(9)12-13-14/h3-6H,1-2H3 .


Physical And Chemical Properties Analysis

The molecular weight of 1-Isopropyl-1H-1,2,3-benzotriazole-5-carbonyl chloride is 223.66 g/mol . It has a XLogP3 value of 2.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 2 rotatable bonds . The exact mass and monoisotopic mass are 223.0512396 g/mol . The topological polar surface area is 47.8 Ų .

Scientific Research Applications

Environmental Impact and Removal

1H-benzo-1,2,3-triazole (BTri) and its derivatives, including 1-Isopropyl-1H-1,2,3-benzotriazole-5-carbonyl chloride, are used in various industrial and household applications. Their elimination from wastewater treatment plants varies, and they have been found in significant concentrations in surface waters, highlighting their persistence in the environment. Activated carbon filtration and ozonation may be required to remove them from water sources (Reemtsma, Miehe, Duennbier, & Jekel, 2010).

Chemical Synthesis and Applications

  • 1-Carbamoyl-1H-benzotriazole, an effective carbamoyl chloride substitute, can be synthesized from 1,2-diaminobenzene in a simple two-step process. This indicates the potential for deriving various analogs, including 1-Isopropyl-1H-1,2,3-benzotriazole-5-carbonyl chloride, for diverse applications (Perry, Holding, & Tyrrell, 2008).
  • The compound is a key intermediate in the synthesis of pyrrole-containing heterocycles. These heterocycles are important in various fields including pharmaceutical and material sciences (Galenko, Shakirova, Bodunov, Novikov, & Khlebnikov, 2020).

Organic Chemistry and Catalysis

  • It serves as an intermediate in homologation reactions, showcasing its role in organic synthesis (Katritzky, Zhang, & Fang, 2000).
  • Its derivatives, such as N-(1H-1,2,3-Benzotriazol-1-ylmethyl)phthalimide, have been synthesized, hinting at its versatility in creating new chemical entities (Wang, Jian, & Liu, 2008).

Environmental Degradation Studies

Antimicrobial Applications

  • Certain derivatives, such as N-acyl-1H-1,2,3-benzotriazoles, have been synthesized and shown to possess antimicrobial properties. This suggests potential applications in developing new antimicrobial agents (Rauf & Gangal, 2008).

properties

IUPAC Name

1-propan-2-ylbenzotriazole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c1-6(2)14-9-4-3-7(10(11)15)5-8(9)12-13-14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJHENRZPYCHJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)C(=O)Cl)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383249
Record name 1-Isopropyl-1H-1,2,3-benzotriazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropyl-1H-1,2,3-benzotriazole-5-carbonyl chloride

CAS RN

679806-67-8
Record name 1-Isopropyl-1H-1,2,3-benzotriazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 679806-67-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.